Cas no 1058197-34-4 (3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one)
![3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one structure](https://ja.kuujia.com/scimg/cas/1058197-34-4x500.png)
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3-ethyl-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
- CCG-321933
- 6-allyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 1058197-34-4
- F5060-0133
- AKOS024493934
-
- インチ: 1S/C9H11N5O/c1-3-5-13-6-10-8-7(9(13)15)11-12-14(8)4-2/h3,6H,1,4-5H2,2H3
- InChIKey: DCPVVDCCBVQROD-UHFFFAOYSA-N
- ほほえんだ: C1N(CC=C)C(=O)C2N=NN(CC)C=2N=1
計算された属性
- せいみつぶんしりょう: 205.09635999g/mol
- どういたいしつりょう: 205.09635999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 63.4Ų
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5060-0133-2μmol |
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
1058197-34-4 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5060-0133-1mg |
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
1058197-34-4 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5060-0133-5μmol |
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
1058197-34-4 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5060-0133-2mg |
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
1058197-34-4 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5060-0133-3mg |
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
1058197-34-4 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5060-0133-4mg |
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
1058197-34-4 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5060-0133-5mg |
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
1058197-34-4 | 5mg |
$103.5 | 2023-09-10 |
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-oneに関する追加情報
Introduction to 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS No. 1058197-34-4)
The compound 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, identified by its CAS number 1058197-34-4, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the triazolopyrimidine class, a scaffold that has garnered considerable attention due to its diverse pharmacological properties and potential applications in therapeutic interventions.
Structurally, the compound features a fused triazolo[4,5-d]pyrimidine core, which is augmented by an ethyl substituent at the 3-position and an allyl group (prop-2-en-1-yl) at the 6-position. This specific arrangement of functional groups contributes to its unique chemical and biological profile. The triazolopyrimidine system is particularly noteworthy for its ability to modulate various biological pathways, making it a promising candidate for drug discovery.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced biological activity. The 3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold has emerged as a particularly versatile platform due to its capacity to interact with multiple target proteins and enzymes. This flexibility is crucial for designing molecules that can effectively address complex diseases such as cancer, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of this compound is its potential in oncology research. Studies have demonstrated that triazolopyrimidines can inhibit key enzymes involved in tumor proliferation and survival. The allyl group at the 6-position of 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one enhances its ability to interact with biological targets by providing additional binding sites. This feature has been exploited in the design of molecules that exhibit potent antitumor activity.
Furthermore, the ethyl substituent at the 3-position contributes to the compound's overall stability and bioavailability. These structural elements collectively contribute to its favorable pharmacokinetic properties. In preclinical studies, derivatives of this scaffold have shown promising results in inhibiting kinases and other enzymes that are aberrantly activated in cancer cells.
The development of this compound also aligns with the growing trend toward personalized medicine. By fine-tuning the structure of triazolopyrimidines like 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, researchers can create molecules that are tailored to specific disease mechanisms or patient profiles. This approach holds great promise for improving therapeutic outcomes and reducing side effects associated with conventional treatments.
Another area where this compound shows significant promise is in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. The ability of triazolopyrimidines to modulate inflammatory pathways makes them attractive candidates for developing novel anti-inflammatory agents. Preliminary studies suggest that derivatives of this scaffold can inhibit key pro-inflammatory cytokines and enzymes.
The synthesis of 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the formation of the triazolopyrimidine core through cycloaddition reactions between appropriate precursors. Subsequent functionalization steps introduce the ethyl and allyl groups at designated positions on the scaffold.
Advanced synthetic methodologies have been employed to enhance the efficiency of these reactions. For instance,catalytic processes have been developed to minimize byproduct formation and improve overall reaction yields. These advancements are crucial for scaling up production while maintaining cost-effectiveness and sustainability.
The pharmacological evaluation of 3H,6,
H,
7H
[
1,
2,
3
triazolo[
4,
5-d
]
pyrimidin
-
7
-
one (CAS No.
1058197
-34
-4)) has revealed several intriguing properties beyond its antitumor activity.
In particular,the compound has demonstrated
modest
anti-microbial properties,which makes it a potential candidate for treating infections caused by resistant bacterial strains。Additionally,its ability to cross cell membranes suggests that it could be effective against intracellular pathogens such as viruses。These findings underscore the broad therapeutic potential of this class of compounds。
The future direction of research on cas no1058197-34-4) involves further exploration of its mechanism(s) of action。By elucidating how it interacts with biological targets,scientists can refine its structure to enhance potency while minimizing off-target effects。This approach is critical for developing safe and effective therapeutics。
Beyond academic research,the commercialization prospects for compounds like cas no1058197-34-4) are promising。Pharmaceutical companies are increasingly interested in licensing novel scaffolds that show early signs of clinical efficacy。The versatility of triazolopyrimidines makes them attractive for drug development pipelines,and their potential applications span multiple therapeutic areas。
In conclusion,the compound cas no1058197-34-4) represents a significant contribution to medicinal chemistry。Its unique structure,pharmacological properties,and synthetic accessibility make it a valuable tool for both academic research and drug development。As our understanding of disease mechanisms continues to evolve,compounds like this one will play an increasingly important role in shaping future therapeutic strategies。
The journey from laboratory discovery to clinical application is long and challenging。However,the initial findings regarding cas no1058197-34-4) provide encouragement that further investment in research will yield meaningful outcomes for patients worldwide。
The interdisciplinary nature of modern drug discovery underscores the importance of collaboration between chemists,biologists,pharmacologists,and clinicians。Only through such teamwork can we hope to translate basic scientific insights into effective treatments for complex diseases。The work on compounds like cas no1058197-34-4) exemplifies this spirit of collaboration and innovation。
In summary,the compound cas no1058197-34-4) stands as a testament to the power of heterocyclic chemistry in addressing unmet medical needs。Its potential applications in oncology、anti-inflammation、and anti-microbial therapy highlight its broad therapeutic scope。As research progresses,we can expect further refinements that will solidify its place as a cornerstone molecule in modern medicine。
The continued exploration of triazolopyrimidine derivatives promises exciting developments in years to come。By leveraging our growing understanding of these complex scaffolds,we can unlock new possibilities for treating some of humanity's most pressing health challenges。
This narrative underscores why investing in fundamental chemical research remains so vital—every discovery builds upon previous knowledge،leading us closer toward more effective、safer medications for all.
1058197-34-4 (3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one) 関連製品
- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)
- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)
- 2137989-62-7(ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)
- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2171602-56-3(1-5-(2-chloroethyl)-1,3,4-oxadiazol-2-ylazetidine-2-carboxamide)
- 1428378-69-1(3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)
- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)
- 58688-35-0(cyclohexyl(cyclopropyl)methanone)
- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)




